1-Methylpiperidine-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals
1-Methylpiperidine-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword
In my years supporting and collaborating with medicinal chemistry teams, I've observed that the true potential of a synthetic building block is unlocked not just by its availability, but by a deep, functional understanding of its properties and reactivity. The N-methylpiperidine scaffold is a cornerstone of modern pharmacology, present in countless CNS agents, receptor modulators, and other therapeutics. This guide is dedicated to a particularly versatile derivative: 1-Methylpiperidine-3-carbonitrile. Our goal here is to transcend a simple cataloging of facts. Instead, we will dissect its core characteristics, provide robust, field-tested protocols, and explore the strategic chemical transformations that make it an invaluable asset in drug discovery pipelines. The information is structured to be a self-validating resource, empowering you, my fellow scientists, to confidently and creatively apply this compound in your research endeavors.
Section 1: Core Physicochemical and Spectroscopic Profile
A molecule's identity is defined by its physical and spectral properties. These are not mere data points; they are the practical parameters that govern handling, reaction setup, purification, and analytical confirmation. 1-Methylpiperidine-3-carbonitrile is typically encountered as a colorless to pale yellow liquid, and its fundamental properties are essential for laboratory use.
Physicochemical Data
Understanding these values is the first step in experimental design, influencing everything from solvent choice to reaction scale-up and safety considerations.
Table 1: Physicochemical Properties of 1-Methylpiperidine-3-carbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [2] |
| CAS Number | 36565-51-6 | N/A |
| Monoisotopic Mass | 124.10005 Da | [1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~190-200 °C (Predicted at 760 mmHg) | N/A |
| Density | ~0.95 - 1.05 g/cm³ (Predicted) | N/A |
| XLogP (Predicted) | 0.5 |[1] |
Spectroscopic Signature
Spectroscopy provides the definitive structural confirmation. For a molecule like 1-Methylpiperidine-3-carbonitrile, the expected spectral features are distinct and confirmatory.
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Infrared (IR) Spectroscopy: The most unequivocal feature is a sharp, strong absorption band for the nitrile (C≡N) stretch, typically appearing in the 2200-2260 cm⁻¹ region. Its presence is a primary indicator of the functional group's integrity.
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¹H NMR Spectroscopy: The proton NMR spectrum will reveal the complete hydrogen framework. Key expected signals include:
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A singlet around 2.2-2.4 ppm for the three protons of the N-methyl group.
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A series of complex multiplets between 1.5 and 3.0 ppm corresponding to the diastereotopic methylene protons of the piperidine ring.
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A distinct multiplet for the single proton at the C3 position, shifted downfield due to the electron-withdrawing effect of the adjacent nitrile group.
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¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon environments. Expect to see seven distinct signals:
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The nitrile carbon (C≡N) will appear significantly downfield, typically in the 118-122 ppm range.
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The N-methyl carbon will be a sharp signal around 45-47 ppm.
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The remaining five signals will correspond to the carbons of the piperidine ring.
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Mass Spectrometry (MS): This technique confirms the molecular weight. In positive ionization mode (e.g., ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 125.11.[1]
Section 2: Synthesis and Key Chemical Transformations
The true value of 1-Methylpiperidine-3-carbonitrile lies in its role as a synthetic intermediate. Its preparation is accessible, and its nitrile functionality is a gateway to numerous other chemical groups essential for probing structure-activity relationships (SAR).
Recommended Synthetic Workflow
A robust and common method for preparing α-amino nitriles is through the Strecker synthesis or a variation thereof, starting from the corresponding ketone. The workflow below outlines a reliable pathway from 1-Methyl-3-piperidinone.
Caption: A robust workflow for the synthesis of 1-Methylpiperidine-3-carbonitrile.
Detailed Experimental Protocol:
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Reaction Setup (Trustworthiness Pillar): In a properly calibrated and vented fume hood, a three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. The flask is charged with 1-Methyl-3-piperidinone (1.0 eq) and a suitable solvent like methanol or water. The solution is cooled to 0 °C using an ice-water bath.
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Cyanohydrin Formation (Expertise Pillar): A solution of potassium cyanide (KCN, 1.1 eq) in water is prepared. The pH of this solution is weakly acidified to ~pH 9-10 using acetic acid. Causality: This in-situ generation of a low concentration of HCN in a buffered system is critical. It provides the nucleophile while preventing the liberation of large amounts of highly toxic HCN gas, a crucial safety and efficiency control. The cyanide solution is then added dropwise to the ketone solution, maintaining the internal temperature below 5 °C. The reaction is stirred for 2-4 hours, with progress monitored by TLC.
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Dehydration: Once the starting material is consumed, the reaction mixture is cooled again to 0 °C. Thionyl chloride (SOCl₂, 1.2 eq) is added dropwise via the dropping funnel. Causality: The addition must be slow and controlled as the reaction with the water/methanol solvent and the cyanohydrin hydroxyl group is highly exothermic and releases HCl and SO₂ gas.
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Work-up and Isolation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by pouring it over crushed ice and basifying with a saturated sodium carbonate solution to pH > 10. The aqueous mixture is extracted three times with dichloromethane or ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1-Methylpiperidine-3-carbonitrile as a clear liquid.
Key Chemical Transformations
The synthetic power of this molecule is realized through the conversion of the nitrile group into other key functionalities.
Caption: The nitrile as a versatile handle for downstream synthesis.
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Reduction to a Primary Amine: The nitrile can be fully reduced to 1-Methyl-3-(aminomethyl)piperidine. This is a powerful transformation for introducing a basic sidechain, often critical for forming salt bridges with biological targets.
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Protocol Standard: Use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, or catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere.
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Hydrolysis to a Carboxylic Acid: Complete hydrolysis under either strong acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 6M NaOH) conditions yields 1-Methylpiperidine-3-carboxylic acid. This creates a handle for amide coupling, esterification, or other carboxylate chemistry.
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Conversion to a Ketone: Reaction with an organometallic reagent, such as a Grignard (R-MgBr) or organolithium (R-Li) reagent, followed by an acidic workup, will convert the nitrile into a ketone. This allows for the introduction of diverse alkyl or aryl sidechains, enabling extensive SAR exploration.
Section 3: Application in Medicinal Chemistry
The 1-methylpiperidine core is a privileged scaffold, particularly for agents targeting the central nervous system (CNS). The 3-substituted pattern allows for the presentation of functional groups into solvent-exposed regions of binding pockets. 1-Methylpiperidine-3-carbonitrile is an ideal starting point for building molecules for various therapeutic targets.
Table 2: Potential Therapeutic Applications and Targets
| Therapeutic Area | Target Class / Example | Rationale for Scaffold |
|---|---|---|
| Neuroscience | Muscarinic/Nicotinic Receptor Modulators | The tertiary amine is a classic pharmacophore for cholinergic targets. |
| Dopamine/Serotonin Transporter Inhibitors | The piperidine core mimics portions of endogenous neurotransmitters. | |
| Sigma Receptor Ligands | Many known sigma ligands are built upon a substituted piperidine framework. | |
| Oncology | Kinase Inhibitors | The scaffold can serve as a solvent-exposed, basic handle to improve solubility and ADME properties. |
| | Histone Deacetylase (HDAC) Inhibitors | The piperidine can act as a linker between a zinc-binding group and a surface recognition cap. |
Section 4: Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable. While a specific safety data sheet for this exact compound is not widely available, we can establish a robust safety protocol based on the parent N-methylpiperidine and the nitrile functional group.
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Hazard Profile: Assumed to be a flammable liquid.[3][4] The piperidine moiety renders it corrosive and capable of causing severe skin and eye burns.[5][6] The nitrile group adds a layer of toxicity; it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[5]
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Handling (Self-Validating System):
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Always operate within a certified chemical fume hood.
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Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
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All equipment used for transfers (syringes, cannulas) should be dry and purged with an inert gas like nitrogen or argon.
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Have an appropriate quenching agent (e.g., a solution of bleach and sodium hydroxide for residual cyanide) and spill kit readily available.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. Keep away from strong oxidizing agents, acids, and sources of ignition.[3][4]
References
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Title: 1-Methylpiperidine - Wikipedia Source: Wikipedia URL: [Link]
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Title: 1-methylpiperidine-3-carbonitrile (C7H12N2) Source: PubChem URL: [Link]
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Title: N-Methylpiperidine | C6H13N Source: PubChem URL: [Link]
-
Title: 3-Methylpiperidine-1-carbonitrile | C7H12N2 Source: PubChem URL: [Link]
- Title: Method for synthesizing 1-BOC-3-piperidone - Google Patents Source: Google Patents URL
- Title: Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents Source: Google Patents URL
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
-
Title: Material Safety Data Sheet - n-Methylpiperidine, 99% Source: Cole-Parmer URL: [Link]
-
Title: Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile Source: PrepChem.com URL: [Link]
-
Title: Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters Source: PubMed Central URL: [Link]
- Title: Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents Source: Google Patents URL
Sources
- 1. PubChemLite - 1-methylpiperidine-3-carbonitrile (C7H12N2) [pubchemlite.lcsb.uni.lu]
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